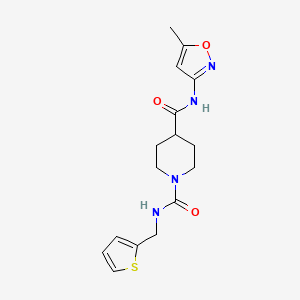

N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11-9-14(19-23-11)18-15(21)12-4-6-20(7-5-12)16(22)17-10-13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRVKMOGPVKPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the isoxazole moiety: This step might involve the reaction of a suitable precursor with reagents like hydroxylamine and acetic anhydride.

Attachment of the thiophene group: This can be done through nucleophilic substitution reactions using thiophene derivatives.

Formation of the dicarboxamide structure: This step involves the reaction of the intermediate compounds with carboxylic acid derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a piperidine-1,4-dicarboxamide backbone with analogs such as XQH-3-6 () and derivatives in –6. Key differences lie in the substituents:

Structural Insights :

- Thiophene vs. Thiazole/Thiazole Nitro (XQH-3-6) : The thiophene group in the target compound may enhance lipophilicity compared to XQH-3-6’s nitrothiazole, which is associated with antibacterial activity against Streptococcus mutans .

- Isoxazole vs. Pyridine/Pyrrolidinone: The 5-methylisoxazole moiety likely contributes to hydrogen bonding and π-π stacking interactions, similar to isoxazole-containing antitubercular agents in .

Key Observations :

- Electron-withdrawing groups (e.g., nitro, halogens) in analogs correlate with higher melting points (e.g., 219°C for 4b4 with 4-bromophenyl) . The target’s 5-methylisoxazole may lower the melting point slightly compared to nitro/thiazole derivatives.

- Solubility in DMSO (as seen in XQH-3-6) is critical for in vitro bioassays, suggesting similar behavior for the target compound .

Antitubercular Activity ()

Isoxazole-containing dihydropyridine dicarboxamides (e.g., N3,N5-diaryl-4-(5-arylisoxazol-3-yl) derivatives) exhibit moderate antitubercular activity against Mycobacterium tuberculosis (MIC: 12.5–50 µg/mL) . The target compound’s isoxazole group may similarly interact with mycobacterial enzymes, though its piperidine core could alter binding kinetics.

Antibacterial Activity ()

XQH-3-6, a piperidine dicarboxamide with a nitrothiazole group, inhibits Streptococcus mutans, a dental caries pathogen . The target’s thiophene substituent might target bacterial membrane proteins or disrupt biofilm formation, though empirical validation is required.

Potential for Conformational Control ()

Cubane dicarboxamide porphyrin hybrids (e.g., Compound 27 in ) demonstrate the role of dicarboxamide linkers in stabilizing supramolecular structures . The target compound’s piperidine backbone could similarly enable conformational flexibility for host-guest interactions.

Biological Activity

N4-(5-methylisoxazol-3-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features, including the isoxazole and thiophene moieties, suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through multi-step organic reactions, which typically involve:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate starting materials.

- Introduction of the Isoxazole Moiety : Reacting precursors with hydroxylamine and acetic anhydride.

- Attachment of the Thiophene Group : Nucleophilic substitution reactions using thiophene derivatives.

- Formation of the Dicarboxamide Structure : Reaction with carboxylic acid derivatives under amide bond-forming conditions.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Piperidine precursors |

| 2 | Nucleophilic Substitution | Hydroxylamine, Acetic Anhydride |

| 3 | Nucleophilic Substitution | Thiophene derivatives |

| 4 | Amide Formation | Carboxylic acid derivatives |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity are influenced by the electronic properties imparted by the thiophene moiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into potential applications for this compound:

Study 1: Antibacterial Activity

A study evaluated a related piperidine derivative against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, suggesting that structural modifications could enhance activity against resistant strains .

Study 2: Antitumor Activity

In vitro assays conducted on various cancer cell lines indicated that piperidine derivatives can induce apoptosis and inhibit cell cycle progression. The presence of isoxazole and thiophene rings may contribute to these effects .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N4-(5-methylisoxazol-3-yl)-N1-(phenylmethyl)piperidine-1,4-dicarboxamide | Isoxazole + Phenyl | Moderate antibacterial |

| N4-(5-methylisoxazol-3-yl)-N1-(benzyl)piperidine-1,4-dicarboxamide | Isoxazole + Benzyl | Antitumor activity observed |

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Piperidine core functionalization : Introduction of carboxamide groups via nucleophilic substitution or coupling reactions.

- Heterocyclic appendage integration : Thiophen-2-ylmethyl and 5-methylisoxazol-3-yl groups are attached using Suzuki-Miyaura coupling or amidation reactions under anhydrous conditions .

- Optimization strategies : Solvent selection (e.g., DMF for polar intermediates), temperature control (40–80°C for amide bond formation), and catalysts (e.g., HATU for efficient coupling) are critical. Ultrasound-assisted methods can enhance reaction rates and yields .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve piperidine protons (δ 1.5–3.5 ppm) and aromatic thiophene/isoxazole signals (δ 6.5–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% TFA) for purity assessment (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~420) .

Advanced: How can computational chemistry tools predict the compound’s reactivity and interaction mechanisms?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Software like AutoDock Vina models binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) .

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) simulate transition states and intermediates, guiding experimental design .

Advanced: What experimental design strategies optimize yield and purity while minimizing resource consumption?

- Design of Experiments (DoE) : Factorial designs (e.g., 2³) screen variables (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions .

- High-Throughput Screening : Microscale parallel reactions with automated liquid handlers reduce reagent waste .

- In-line Analytics : Real-time HPLC or IR monitoring enables rapid adjustments during synthesis .

Advanced: How should researchers address discrepancies between computational predictions and experimental stability data?

- Parameter Validation : Re-examine computational inputs (solvent models, force fields) and experimental conditions (pH, temperature) .

- Alternative Methods : Cross-validate with MD simulations or hybrid QM/MM approaches .

- Iterative Feedback : Incorporate experimental stability data (e.g., thermal gravimetric analysis) into computational refinements .

Advanced: What strategies study the compound’s interactions with biological receptors or enzymes?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Resolves 3D binding modes, guiding structure-activity relationship (SAR) studies .

- Mutagenesis Studies : Identify critical residues in target binding pockets using site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.